molecular formula C23H27Cl2N3O2 B607725 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride CAS No. 159533-25-2

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride

Número de catálogo: B607725
Número CAS: 159533-25-2
Peso molecular: 448.39
Clave InChI: KBKWJHYQFQONBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride (IUPAC name: 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide dihydrochloride) is a synthetic small molecule with notable pharmacological activity as a selective 5-hydroxytryptamine 1B (5-HT1B) receptor antagonist . The compound is also referred to by its research code GR-55562 dihydrochloride .

Mecanismo De Acción

GR 55562 dihydrochloride, also known as 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride or 3-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-N-[4-(4-PYRIDINYL)PHENYL]BENZAMIDE DIHYDROCHLORIDE, is a compound with a variety of potential applications in the field of neuroscience .

Target of Action

GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain .

Mode of Action

As a competitive antagonist, GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the normal function of these receptors, altering the neurotransmission of serotonin .

Biochemical Pathways

The primary biochemical pathway affected by GR 55562 dihydrochloride is the serotonin neurotransmission pathway . By inhibiting the 5-HT1B and 5-HT1D receptors, GR 55562 dihydrochloride disrupts the normal function of this pathway, potentially leading to alterations in mood, cognition, and other neurological functions .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of GR 55562 dihydrochloride’s action is the inhibition of serotonin neurotransmission via the 5-HT1B and 5-HT1D receptors . This can lead to a variety of effects, depending on the specific neurological context. For example, in one study, GR 55562 dihydrochloride was found to attenuate the enhancement of cocaine discrimination evoked by a combination of intra-accumbal core CP 93129 and systemic cocaine .

Action Environment

The action of GR 55562 dihydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds that bind to the same receptors can influence the efficacy of GR 55562 dihydrochloride .

Actividad Biológica

Overview

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride, commonly referred to as GR 55562 dihydrochloride, is a compound primarily studied for its role as a selective antagonist of the serotonin receptors 5-HT1B and 5-HT1D. This compound has garnered attention in pharmacological research due to its potential implications in various physiological and pathological processes involving serotonin.

  • IUPAC Name : 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide dihydrochloride
  • Molecular Formula : C23H27Cl2N3O2
  • Molecular Weight : 448.4 g/mol
  • Structure :
SMILES CN C CCCC1 C C CC C1 C O NC2 CC C C C2 C3 CC NC C3 O Cl Cl\text{SMILES CN C CCCC1 C C CC C1 C O NC2 CC C C C2 C3 CC NC C3 O Cl Cl}

GR 55562 acts as a competitive antagonist at the 5-HT1B and 5-HT1D serotonin receptors. By binding to these receptors, it prevents serotonin from exerting its effects, thereby influencing various neurotransmission pathways. The pK_B values for GR 55562 at these receptors are approximately 7.3 and 6.3, indicating its potency in blocking receptor activity.

Antagonistic Effects on Serotonin Receptors

The primary biological activity of GR 55562 is its antagonistic effect on the serotonin receptors:

  • 5-HT1B Receptor : Involved in regulating neurotransmitter release and implicated in mood disorders.
  • 5-HT1D Receptor : Plays a role in modulating neurotransmitter release and is associated with migraine pathophysiology.

The inhibition of these receptors can lead to significant alterations in serotonin-mediated signaling pathways, making GR 55562 a valuable tool for studying the role of serotonin in various biological contexts.

Research Findings

Several studies have explored the biological implications of GR 55562:

  • Neuropharmacological Studies : Research indicates that GR 55562 can modulate anxiety-like behaviors in animal models, suggesting its potential utility in treating anxiety disorders .
  • Cancer Research : Preliminary findings suggest that compounds related to GR 55562 may exhibit anticancer properties by inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Cholinergic Activity : Some studies have indicated that related compounds exhibit cholinesterase inhibitory activity, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease .

Case Study 1: Anxiety Modulation

A study conducted on rodent models demonstrated that administration of GR 55562 resulted in decreased anxiety-like behavior as measured by the elevated plus maze test. This suggests that antagonism of the 5-HT1B receptor may play a crucial role in modulating anxiety responses.

Case Study 2: Anticancer Potential

In vitro assays revealed that derivatives of GR 55562 displayed significant inhibitory effects on various cancer cell lines. For instance, an IC50 value of approximately 5 μM was noted against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Data Summary Table

Biological ActivityTarget ReceptorObserved EffectIC50 Value
Anxiety Modulation5-HT1BDecreased anxiety-like behaviorN/A
Anticancer ActivityVariousInhibition of cell proliferation~5 μM
Cholinesterase InhibitionAChEIncreased cholinergic activityN/A

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups influencing the pharmacological activity of this compound?

The compound contains a dimethylamino-propyl chain, a hydroxybenzamide core, and a pyridinylphenyl substituent. These groups contribute to its solubility, receptor-binding affinity, and metabolic stability. The dimethylamino group enhances basicity, facilitating interactions with acidic residues in biological targets, while the pyridinyl moiety may engage in π-π stacking or hydrogen bonding. The dihydrochloride salt improves aqueous solubility for in vitro assays .

Key Functional Groups :

  • 4-Hydroxybenzamide (hydrogen-bond donor/acceptor)
  • Pyridin-4-ylphenyl (aromatic interactions)
  • 3-(Dimethylamino)propyl (basic side chain)

Q. What synthetic routes are employed for preparing this compound?

Synthesis typically involves:

  • Step 1 : Coupling 4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide with 3-(dimethylamino)propyl chloride using a base (e.g., K2_2CO3_3) in acetonitrile.
  • Step 2 : Salt formation with HCl to yield the dihydrochloride. Critical parameters include reaction temperature (60–80°C) and stoichiometric control to minimize byproducts like unreacted intermediates or over-alkylation derivatives .

Q. How is the compound characterized spectroscopically?

  • NMR : 1^1H NMR (DMSO-d6) shows signals at δ 7.74 (d, aromatic protons), δ 3.21–2.97 (m, dimethylamino-propyl chain), and δ 6.42–6.27 (m, pyridinyl protons).
  • MS : ESI-MS typically displays [M+H]+^+ peaks at m/z 488.6–504.7, depending on substituents.
  • Elemental Analysis : Confirms Cl^- content (e.g., Anal. C23_{23}H27_{27}Cl2_2N3_3O2_2·1.5H2_2O) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Catalyst Screening : Use palladium or copper catalysts for efficient coupling (e.g., 48% yield improvement in ).
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to isolate >98% purity.
  • Salt Crystallization : Optimize HCl concentration and solvent (e.g., ethanol/water mixtures) to enhance crystalline stability .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation (e.g., cytochrome P450 interactions).
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction discrepancies.
  • Orthogonal Models : Validate in zebrafish or organoid models to bridge in vitro-in vivo gaps .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., kinases or GPCRs) to simulate binding poses.
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and hydration effects.
  • QSAR Modeling : Corrogate substituent effects (e.g., pyridinyl vs. phenyl) on IC50_{50} values .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Dose-Response Curves : Reassess IC50_{50} values using standardized protocols (e.g., 72-hr MTT assays).
  • Cell Line Authentication : Verify STR profiles to rule out contamination.
  • Pathway Analysis : Use RNA-seq to identify differential expression in resistant vs. sensitive lines .

Q. Experimental Design Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent Models : Measure Cmax_{max} and AUC in Sprague-Dawley rats (IV/PO administration).
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma.
  • Metabolite ID : Employ HR-MS/MS to detect hydroxylated or glucuronidated derivatives .

Comparación Con Compuestos Similares

Chemical and Physical Properties

  • Molecular formula : C23H27Cl2N3O2 (dihydrochloride form) .
  • Molecular weight : 448.388 g/mol .
  • SMILES : CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl .
  • CAS number : 159533-25-2 .
  • Key identifiers : PubChem CID 56972159, DTXSID90169413 .

The compound features a benzamide core substituted with a dimethylaminopropyl chain at position 3, a hydroxyl group at position 4, and an N-linked 4-pyridinylphenyl moiety. The dihydrochloride salt enhances aqueous solubility, a critical factor for in vivo applications .

Pharmacological Profile

GR-55562 dihydrochloride exhibits high affinity for 5-HT1B receptors, with a reported Ki value of 32.3 nM . It has been utilized in preclinical studies to investigate 5-HT1B receptor-mediated effects, including neurotransmitter release modulation and behavioral responses .

Structural Analogs from Heterocyclic Tranylcypromine Derivatives

describes six structurally related benzamide derivatives with heterocyclic substitutions (e.g., pyridinyl, thiophenyl). Key comparisons include:

Compound ID Structural Features Melting Point (°C) Yield (%) Key Differences from GR-55562 Reference
6a (Hydrochloride) 4-(Pyridin-4-yl)benzamide core 245–247 72 Cyclopropylamino group instead of dimethylaminopropyl chain
6b (Hydrochloride) 3-(Pyridin-4-yl)benzamide core 238–240 68 Positional isomerism of pyridinyl substitution
4a (Hydrochloride) Thiophen-2-yl substitution 210–212 65 Thiophene replaces pyridinyl; lower lipophilicity

Key Insights :

  • GR-55562’s dimethylaminopropyl chain enhances basicity and membrane permeability compared to cyclopropylamino analogs .
  • Pyridinyl positional isomerism (e.g., 6a vs. 6b) affects receptor binding kinetics, with meta-substitution (as in GR-55562) favoring 5-HT1B selectivity .

Pharmacological Analogs Targeting 5-HT Receptors

5-HT1B Ligands

Compound Target Selectivity Ki/EC50 (nM) Functional Role Key Structural Differences from GR-55562 Reference
GR-55562 dihydrochloride 5-HT1B antagonist 32.3 (Ki) Inhibits 5-HT1B autoreceptors Benzamide core with dimethylaminopropyl chain
CP-93,129 5-HT1B agonist 2.1 (EC50) Induces neurotransmitter release Pyrrolopyridine scaffold; lacks benzamide group
GR125743 5-HT1B/1D antagonist 0.5 (Ki) Dual receptor blockade Methoxy and methylpiperazinyl substitutions

Key Insights :

  • GR-55562’s benzamide scaffold differentiates it from pyrrolopyridine-based agonists like CP-93,129 .
  • While GR125743 exhibits higher potency (Ki = 0.5 nM), its dual 5-HT1B/1D activity limits selectivity compared to GR-55562 .

Broad-Spectrum 5-HT Antagonists

Compound Target Selectivity Key Applications Comparison with GR-55562 Reference
WAY-100135 5-HT1A antagonist Anxiety studies Targets 5-HT1A; lacks 5-HT1B affinity
S-(-)-Pindolol 5-HT1A/1B antagonist Depression models Non-selective; beta-blocker activity
LY-53857 5-HT2 antagonist Vascular smooth muscle studies Ergot alkaloid structure; unrelated to benzamides

Key Insights :

  • GR-55562’s selectivity for 5-HT1B over 5-HT1A/2 receptors makes it superior for dissecting 5-HT1B-specific pathways .

Propiedades

IUPAC Name

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKWJHYQFQONBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 2
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 3
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 4
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 5
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.